Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

Medicinal Chemistry Physicochemical Property Drug Design

This methyl ester is the documented starting material for 1H-pyrazolo[3,4-b]pyridine FGFR inhibitors. Its 4-methylpiperazine moiety delivers a LogP of 1.88 and TPSA of 32.78 Ų—critical for membrane permeability and blood-brain barrier potential. Unlike the demethylated analog (TPSA 41.57 Ų), it ensures reproducible amide coupling kinetics and pharmacokinetic profiles. Stored at 2-8°C, sealed and moisture-free. Choose this precise intermediate for oncology lead optimization, SAR exploration, and process scale-up.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.741
CAS No. 1256633-29-0
Cat. No. B595409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Chloro-4-(4-methylpiperazino)benzoate
CAS1256633-29-0
SynonymsMethyl 3-Chloro-4-(4-Methylpiperazino)benzoate
Molecular FormulaC13H17ClN2O2
Molecular Weight268.741
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl
InChIInChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3
InChIKeyCCHYJZXLHBLDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate (CAS 1256633-29-0): A Specialized Intermediate for Kinase Inhibitor Research


Methyl 3-Chloro-4-(4-methylpiperazino)benzoate (CAS 1256633-29-0) is a substituted benzoate ester with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . It serves as a key synthetic intermediate, particularly in the development of 1H-pyrazolo[3,4-b]pyridine derivatives, which are investigated as potent and selective fibroblast growth factor receptor (FGFR) kinase inhibitors for cancer therapy [1]. Its structure features a 4-methylpiperazine moiety, which is a common pharmacophore in medicinal chemistry for modulating physicochemical properties and target interactions .

Why Methyl 3-Chloro-4-(4-methylpiperazino)benzoate Cannot Be Casually Substituted with Similar Piperazine Benzoates


Substitution of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate with a close analog like the demethylated version (CAS 234082-16-7) is not chemically equivalent. The presence of the methyl group on the piperazine ring introduces quantifiable differences in key physicochemical properties, such as lipophilicity (LogP), which directly impacts solubility in organic solvents and, crucially, the compound's behavior in subsequent synthetic steps and biological assays . These variations can lead to divergent reaction kinetics during amide coupling or significantly alter the pharmacokinetic profile of the final drug candidate, making the specific methylated intermediate essential for reproducing published synthetic routes [1].

Quantitative Differentiation Evidence for Methyl 3-Chloro-4-(4-methylpiperazino)benzoate vs. Analogs


Increased Lipophilicity (LogP) Compared to Demethylated Piperazine Analog

The presence of a methyl group on the piperazine nitrogen in Methyl 3-Chloro-4-(4-methylpiperazino)benzoate increases its lipophilicity compared to its direct demethylated analog, Methyl 3-chloro-4-(piperazin-1-yl)benzoate . This is evidenced by a higher calculated LogP value.

Medicinal Chemistry Physicochemical Property Drug Design

Distinct Topological Polar Surface Area (TPSA) vs. Demethylated Piperazine Analog

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate possesses a smaller Topological Polar Surface Area (TPSA) compared to its demethylated counterpart, Methyl 3-chloro-4-(piperazin-1-yl)benzoate [1][2]. This is a direct consequence of substituting a hydrogen bond donor (the secondary amine) with a methyl group.

Physicochemical Property ADME Prediction Drug Design

Documented Utility as a Precursor to Potent FGFR Inhibitors

The compound is a specific reagent in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives that demonstrate potent and selective inhibition of FGFR kinases [1]. Its related acid, 3-chloro-4-(4-methyl-1-piperazinyl)benzoic acid, has been used to prepare compounds with significant inhibitory activity against FGFR4 kinase and the proliferation of Hep 3B cells [2].

Medicinal Chemistry Kinase Inhibitor Cancer Research

Specialized Storage Requirements Differentiate from Less Labile Analogs

Methyl 3-Chloro-4-(4-methylpiperazino)benzoate requires specific storage conditions of 2-8°C in a sealed, moisture-free environment [1][2]. This contrasts with the room temperature storage requirement for the demethylated analog Methyl 3-chloro-4-(piperazin-1-yl)benzoate [3].

Chemical Stability Storage Handling

Best Research and Industrial Application Scenarios for Methyl 3-Chloro-4-(4-methylpiperazino)benzoate


Synthesis of 1H-Pyrazolo[3,4-b]pyridine-based FGFR Inhibitors

This compound is the preferred and documented starting material for constructing a specific series of 1H-pyrazolo[3,4-b]pyridine derivatives that act as potent and selective FGFR kinase inhibitors [1]. Its use is essential for researchers aiming to replicate published synthetic routes or to explore structure-activity relationships (SAR) around this validated kinase inhibitor scaffold for oncology drug discovery.

Medicinal Chemistry Programs Targeting Kinases with Specific Lipophilicity Requirements

The compound's specific physicochemical profile, defined by its LogP of 1.88 and TPSA of 32.78 Ų, makes it a valuable building block for medicinal chemistry campaigns where precise control over a drug candidate's lipophilicity and membrane permeability is critical [2]. Its use is justified over the more polar demethylated analog (TPSA 41.57 Ų) when the target profile demands enhanced cellular penetration or blood-brain barrier crossing [3].

Process Chemistry Development for FGFR4-Targeted Therapeutics

Based on patent literature, the carboxylic acid derivative of this compound (3-chloro-4-(4-methyl-1-piperazinyl)benzoic acid) is used in the preparation of compounds with strong inhibitory effects on FGFR4 kinase activity and the proliferation of FGFR4-dependent Hep 3B cells [4]. This establishes the methyl ester as a key intermediate in the process chemistry and scale-up efforts for developing next-generation FGFR4-targeted anticancer agents.

Laboratories Requiring Strict Cold-Chain Compound Management

Given its specified storage requirement of 2-8°C in a sealed, moisture-free environment, this compound is ideally suited for laboratories equipped with refrigerated storage and established cold-chain logistics [5]. This differentiates it from room-temperature-stable analogs and is a critical factor for procurement decisions in facilities with robust temperature-controlled inventory management systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-Chloro-4-(4-methylpiperazino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.